Cas no 4903-36-0 (N-Phenylbenzimidoyl chloride)

N-Phenylbenzimidoyl chloride (C13H10ClN) is a versatile benzimidoyl chloride derivative used primarily as an intermediate in organic synthesis. Its reactive imidoyl chloride group enables efficient acylation and nucleophilic substitution reactions, making it valuable for constructing heterocyclic compounds, pharmaceuticals, and agrochemicals. The compound exhibits high reactivity with amines, alcohols, and thiols, facilitating the synthesis of imidates, amides, and thioimidates. Its phenyl substituent enhances stability while maintaining reactivity, offering a balance between handling and functional utility. N-Phenylbenzimidoyl chloride is typically handled under inert conditions due to moisture sensitivity. It is favored in research and industrial applications for its consistent performance and adaptability in complex synthetic pathways.
N-Phenylbenzimidoyl chloride structure
N-Phenylbenzimidoyl chloride structure
Product Name:N-Phenylbenzimidoyl chloride
CAS No:4903-36-0
MF:C13H10ClN
MW:215.678202152252
CID:932201
PubChem ID:329761303
Update Time:2025-11-01

N-Phenylbenzimidoyl chloride Chemical and Physical Properties

Names and Identifiers

    • N-Phenylbenzimidoyl chloride
    • N-phenylbenzenecarboximidoyl chloride
    • N-Phenyl-benzimidoyl chloride
    • (N-phenyl)(benzyliden)(chloro)imine
    • N-(α-Chlorobenzylidene)aniline
    • N-phenylbenzenecarboxyimidoyl chloride
    • CS-0081185
    • DB-244685
    • N-PHENYLBENZIMIDOYLCHLORIDE
    • N-(alpha-Chlorobenzylidene)aniline
    • MFCD00040148
    • HMS1535F18
    • N-Phenylbenzimidoyl chloride, 95%
    • 4903-36-0
    • NSC-99735
    • (Z)-N-PHENYLBENZENECARBONIMIDOYL CHLORIDE
    • WFOFSUPMQDLYOM-UHFFFAOYSA-N
    • NCIOpen2_006592
    • N-phenylbenzoimidoyl chloride
    • NSC99735
    • DTXSID00295111
    • TimTec1_000480
    • N-phenyl-benzenecarboximidoyl chloride
    • BRD-K54044704-001-01-5
    • N-PHENYLBENZENECARBONIMIDOYL CHLORIDE
    • AKOS000365187
    • SCHEMBL4624489
    • Inchi: 1S/C13H10ClN/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/b15-13-
    • InChI Key: WFOFSUPMQDLYOM-SQFISAMPSA-N
    • SMILES: Cl/C(/C1C=CC=CC=1)=N\C1C=CC=CC=1

Computed Properties

  • Exact Mass: 215.05000
  • Monoisotopic Mass: 215.05
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.4A^2
  • XLogP3: 4.3

Experimental Properties

  • Density: 1.08
  • Melting Point: 38-43 °C
  • Boiling Point: 325.5°C at 760 mmHg
  • Flash Point: 150.6°C
  • Refractive Index: 1.567
  • PSA: 12.36000
  • LogP: 4.00370

N-Phenylbenzimidoyl chloride Security Information

  • Symbol: GHS05
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3261 8 / PGIII
  • WGK Germany:3
  • Hazard Category Code: 34
  • Safety Instruction: 26-36/37/39-45
  • Hazardous Material Identification: C
  • Storage Condition:−20°C

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N-Phenylbenzimidoyl chloride Suppliers

Amadis Chemical Company Limited
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(CAS:4903-36-0)N-Phenylbenzimidoyl chloride
Order Number:A1245894
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:19
Price ($):1353
Email:sales@amadischem.com

Additional information on N-Phenylbenzimidoyl chloride

Professional Introduction to N-Phenylbenzimidoyl Chloride (CAS No. 4903-36-0)

N-Phenylbenzimidoyl chloride (CAS No. 4903-36-0) is a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its benzimidoyl and chloro functional groups, has garnered significant attention due to its role in the development of various bioactive molecules. The benzimidazole core is a well-known pharmacophore, contributing to the biological activity of numerous therapeutic agents.

The chemical structure of N-Phenylbenzimidoyl chloride consists of a benzene ring substituted with a chloro group at the ortho position relative to an imidazole ring. This arrangement imparts unique reactivity, making it a valuable building block for further functionalization. The presence of the chloro group enhances its utility in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.

In recent years, N-Phenylbenzimidoyl chloride has been extensively studied for its applications in medicinal chemistry. Researchers have leveraged its reactivity to develop novel compounds with potential therapeutic effects. For instance, studies have demonstrated its role in synthesizing benzimidazole derivatives that exhibit antimicrobial and anti-inflammatory properties. These derivatives have shown promise in preclinical trials, highlighting the compound's significance in drug discovery.

The pharmaceutical industry has been particularly interested in N-Phenylbenzimidoyl chloride due to its ability to form stable heterocyclic compounds. Heterocycles are integral to many drugs, providing structural diversity and enhancing pharmacological activity. The benzimidazole scaffold is found in several FDA-approved medications, including those used to treat parasitic infections and neurological disorders. The versatility of N-Phenylbenzimidoyl chloride makes it a valuable tool for medicinal chemists seeking to design new therapeutic agents.

Moreover, N-Phenylbenzimidoyl chloride has found applications beyond pharmaceuticals. In agrochemical research, it serves as a precursor for developing novel pesticides and herbicides. The benzimidazole moiety is known to interact with biological targets in pests, disrupting essential metabolic pathways. This property has been exploited to create compounds that offer effective pest control while minimizing environmental impact.

The synthesis of N-Phenylbenzimidoyl chloride typically involves the chlorination of phenylbenzamide or related intermediates. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring high-quality starting materials for subsequent reactions. These advancements underscore the compound's importance in industrial applications.

In academic research, N-Phenylbenzimidoyl chloride continues to be a subject of investigation due to its broad utility. Studies have explored its role in catalytic processes and as a ligand in coordination chemistry. The compound's ability to participate in various chemical transformations makes it a fascinating molecule for researchers seeking new synthetic pathways.

The future prospects of N-Phenylbenzimidoyl chloride are promising, with ongoing research aimed at expanding its applications. Innovations in drug design and material science are expected to drive further interest in this compound. As our understanding of molecular interactions deepens, N-Phenylbenzimidoyl chloride will likely play an even greater role in developing next-generation bioactive molecules.

In conclusion, N-Phenylbenzimidoyl chloride (CAS No. 4903-36-0) is a multifaceted compound with significant implications in pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a valuable intermediate for synthesizing bioactive molecules with diverse applications. As research continues to uncover new uses for this compound, its importance in the chemical industry is set to grow.

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Amadis Chemical Company Limited
(CAS:4903-36-0)N-Phenylbenzimidoyl chloride
A1245894
Purity:99%
Quantity:25g
Price ($):1353
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